2-phenoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide
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Overview
Description
2-phenoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxy group, a pyrrolidin-1-ylsulfonyl group, and a butanamide backbone. Its molecular formula is C18H20N2O4S, and it has a molecular weight of 360.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Phenoxy Acid: The starting material, phenoxy acid, is prepared through the hydrolysis of a suitable precursor.
Final Assembly: The intermediate is further reacted with pyrrolidine and other reagents under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and pyrrolidin-1-ylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxy acids, while reduction can produce various reduced derivatives .
Scientific Research Applications
2-phenoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide Derivatives: Compounds such as phenoxyacetamide and its derivatives share structural similarities and are studied for their pharmacological activities.
Pyrrolidine Derivatives: Pyrrolidine-based compounds, including pyrrolizines and pyrrolidine-2-one, are also similar in structure and have diverse biological activities.
Uniqueness
2-phenoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H24N2O4S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-phenoxy-N-(4-pyrrolidin-1-ylsulfonylphenyl)butanamide |
InChI |
InChI=1S/C20H24N2O4S/c1-2-19(26-17-8-4-3-5-9-17)20(23)21-16-10-12-18(13-11-16)27(24,25)22-14-6-7-15-22/h3-5,8-13,19H,2,6-7,14-15H2,1H3,(H,21,23) |
InChI Key |
KSPPYKLWLFQRLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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